3-Chloro-2-nitrobenzamide
Overview
Description
3-Chloro-2-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 3-chlorobenzamide. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the chlorination of 2-nitrobenzamide. This reaction can be performed using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration or chlorination processes. These processes are typically carried out in batch or continuous reactors, with careful control of reaction parameters to ensure product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a base to facilitate the nucleophilic attack.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.
Major Products
Reduction: 3-Chloro-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-Chloro-2-nitrobenzoic acid and ammonia.
Scientific Research Applications
3-Chloro-2-nitrobenzamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Derivatives of this compound may exhibit biological activities, such as antimicrobial or anticancer effects, making it a candidate for drug development.
Material Science: It can be used in the preparation of functional materials, such as polymers or dyes, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-chloro-2-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
3-Chloro-2-nitrobenzamide can be compared with other nitrobenzamide derivatives, such as:
2-Nitrobenzamide: Lacks the chlorine substituent, which may result in different reactivity and biological activity.
4-Chloro-2-nitrobenzamide: The position of the chlorine atom is different, which can influence the compound’s chemical properties and reactivity.
3-Chloro-4-nitrobenzamide: The nitro group is positioned differently, affecting the compound’s overall electronic structure and reactivity.
The uniqueness of this compound lies in the specific arrangement of its substituents, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRCSTFZVNYBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507808 | |
Record name | 3-Chloro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-47-3 | |
Record name | 3-Chloro-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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